molecular formula C17H18O5 B13985011 Bis[4-(2-hydroxyethoxy)phenyl]methanone CAS No. 47225-92-3

Bis[4-(2-hydroxyethoxy)phenyl]methanone

Cat. No.: B13985011
CAS No.: 47225-92-3
M. Wt: 302.32 g/mol
InChI Key: SUYVCIVJBLTQPZ-UHFFFAOYSA-N
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Description

Bis[4-(2-hydroxyethoxy)phenyl]methanone is an organic compound with the molecular formula C21H26O7. It is known for its unique structure, which includes two phenyl rings connected by a methanone group, each substituted with a hydroxyethoxy group. This compound is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis[4-(2-hydroxyethoxy)phenyl]methanone can be synthesized through several methods. One common approach involves the condensation of phenoxyethanol with fluoren-9-one using a titanium cation-exchanged montmorillonite as a strong solid acid catalyst . Another method includes the etherification of hydroxybenzophenone under basic conditions, followed by reaction with ethylene oxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale etherification reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(2-hydroxyethoxy)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The methanone group can be reduced to a methylene group under suitable conditions.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy groups can yield benzophenone derivatives, while reduction of the methanone group can produce diphenylmethane derivatives.

Scientific Research Applications

Bis[4-(2-hydroxyethoxy)phenyl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[4-(2-hydroxyethoxy)phenyl]methanone involves its interaction with various molecular targets. In photodynamic therapy, it acts as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cell death in targeted tissues. The hydroxyethoxy groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar in structure but lacks the hydroxyethoxy groups.

    4-Hydroxybenzophenone: Contains a hydroxy group but not the ethoxy substitution.

    Bis(4-hydroxyphenyl)methanone: Similar structure but with hydroxy groups instead of hydroxyethoxy groups.

Uniqueness

Bis[4-(2-hydroxyethoxy)phenyl]methanone is unique due to the presence of hydroxyethoxy groups, which enhance its solubility in organic solvents and its reactivity in various chemical reactions. These properties make it more versatile compared to its similar counterparts .

Properties

CAS No.

47225-92-3

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

bis[4-(2-hydroxyethoxy)phenyl]methanone

InChI

InChI=1S/C17H18O5/c18-9-11-21-15-5-1-13(2-6-15)17(20)14-3-7-16(8-4-14)22-12-10-19/h1-8,18-19H,9-12H2

InChI Key

SUYVCIVJBLTQPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCO)OCCO

Origin of Product

United States

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